Triethylene glycol bis(2-ethylhexanoate)

Descripción general

Descripción

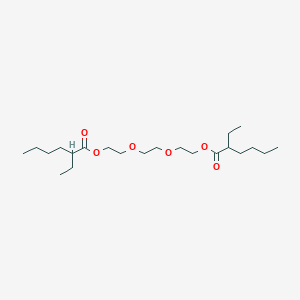

Triethylene glycol bis(2-ethylhexanoate) is a chemical compound with the molecular formula C22H42O6. It is a clear, colorless liquid with a mild odor and is commonly used in various industries . The compound consists of two ethylhexanoate groups attached to a triethylene glycol backbone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triethylene glycol bis(2-ethylhexanoate) is synthesized by esterifying triethylene glycol with 2-ethylhexanoic acid. The reaction typically involves heating triethylene glycol and 2-ethylhexanoic acid in the presence of a catalyst such as tetraisopropyl orthotitanate . The reaction is carried out under controlled conditions, including a temperature of around 220°C and a pressure range of 225.023 - 450.045 Torr for about 3 hours .

Industrial Production Methods

In industrial settings, triethylene glycol bis(2-ethylhexanoate) can be produced using reactive distillation with a sulfated zirconia catalyst . This method enhances the efficiency of the esterification process and allows for continuous production.

Análisis De Reacciones Químicas

Types of Reactions

Triethylene glycol bis(2-ethylhexanoate) primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of triethylene glycol and 2-ethylhexanoic acid .

Common Reagents and Conditions

Esterification: Triethylene glycol and 2-ethylhexanoic acid in the presence of a catalyst such as tetraisopropyl orthotitanate.

Hydrolysis: Acidic or basic conditions to break down the ester bonds.

Major Products Formed

Esterification: Triethylene glycol bis(2-ethylhexanoate).

Hydrolysis: Triethylene glycol and 2-ethylhexanoic acid.

Aplicaciones Científicas De Investigación

Industrial Applications

TEG-2EH serves multiple roles across different sectors, including:

- Plasticizer

- Coatings and Adhesives

- Polymer Synthesis

- Automotive Applications

Case Study 1: Use in PVB Films

A study highlighted the effectiveness of TEG-2EH as a plasticizer in PVB films used for automotive windshields. The incorporation of TEG-2EH resulted in improved flexibility and adhesion properties, which are crucial for safety and performance standards in automotive applications.

| Property | Control (Without TEG-2EH) | With TEG-2EH |

|---|---|---|

| Flexibility | Moderate | High |

| Clarity | Low | High |

| Adhesion Strength | Moderate | High |

Case Study 2: Coating Formulations

In another research project focused on industrial coatings, TEG-2EH was tested as a viscosity modifier. The results demonstrated that coatings formulated with TEG-2EH exhibited enhanced flow properties and reduced settling of pigments.

| Coating Type | Viscosity (cP) | Gloss Level |

|---|---|---|

| Control | 150 | 80% |

| With TEG-2EH | 100 | 90% |

Safety Considerations

While TEG-2EH is widely used, it has been identified as a potential contact allergen in some cases, particularly in products like spectacle frames . Safety data sheets recommend standard handling precautions to mitigate risks associated with exposure.

Mecanismo De Acción

Triethylene glycol bis(2-ethylhexanoate) acts primarily as a plasticizer, improving the processing characteristics of materials such as plastisols . It interacts with polymer chains, reducing intermolecular forces and increasing flexibility . The compound does not have specific molecular targets or pathways as it functions mainly through physical interactions with materials.

Comparación Con Compuestos Similares

Similar Compounds

- Polyethylene glycol bis(2-ethylhexanoate)

- Diethylene glycol bis(2-ethylhexanoate)

- Triethylene glycol diacrylate

Uniqueness

Triethylene glycol bis(2-ethylhexanoate) is unique due to its specific combination of triethylene glycol and 2-ethylhexanoate groups, which provides it with distinct properties such as low volatility and high plasticizing efficiency . This makes it particularly suitable for applications requiring enhanced flexibility and durability .

Actividad Biológica

Triethylene glycol bis(2-ethylhexanoate) (TEGBE), a compound with the CAS number 94-28-0, has garnered attention for its diverse biological activities and applications. This article explores its properties, biological interactions, and relevant research findings.

- Molecular Formula : C22H42O6

- Molecular Weight : 402.6 g/mol

- IUPAC Name : 2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate

- XLogP3-AA : 5.4 (indicating lipophilicity)

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 6

- Rotatable Bonds : 21

1. Extraction and Separation Applications

TEGBE has been utilized as a solvent in the extraction and purification of proteins, enzymes, and other biomolecules. Its effectiveness as a bulk liquid membrane (BLM) carrier facilitates the extraction of metal cations such as Na, K, and Li from aqueous solutions. Research indicates that the extraction efficiency is optimal at a concentration of M, with a preference for potassium ions when using specific counter anions like dinitrophenolate .

2. Allergenic Properties

Recent studies have identified TEGBE as a novel contact allergen. In one case study, a patient exhibited strong allergic reactions to a spectacle frame containing this compound. Patch testing confirmed TEGBE as the causative agent, highlighting its potential to induce allergic dermatitis in sensitive individuals .

3. Toxicological Profile

While TEGBE is primarily recognized for its utility in material science and biochemistry, its toxicological profile remains under investigation. The absence of significant toxicity in controlled studies suggests that it may be safe for use in various applications; however, further studies are warranted to fully assess its long-term effects on human health and the environment .

Case Studies and Experimental Data

Applications in Material Science

TEGBE serves as a plasticizer and intermediate in synthesizing specialized polymers. Its role enhances the flexibility and durability of materials, making it valuable in various industrial applications . Additionally, it has been explored for use in geopolymers, where its concentration varies according to specific formulations .

Propiedades

IUPAC Name |

2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-5-9-11-19(7-3)21(23)27-17-15-25-13-14-26-16-18-28-22(24)20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQDZJMEHSJOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026564 | |

| Record name | Triethylene glycol bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94-28-0 | |

| Record name | Eastman TEG-EH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol di(2-ethylhexoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedioxydiethyl bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE16EV367Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Triethylene Glycol Bis(2-ethylhexanoate) in material science?

A1: TEGB is widely employed as a plasticizer, particularly in polymer chemistry. Research indicates its use in enhancing the flexibility and processability of polymers like Polyvinyl Butyral (PVB) [, , ] and Polyvinyl Chloride (PVC) []. Notably, TEGB plays a crucial role in recycling initiatives involving PVB waste from sources like windshields [, ].

Q2: How does Triethylene Glycol Bis(2-ethylhexanoate) influence the mechanical properties of PVB?

A2: Studies reveal that incorporating TEGB as a plasticizer in PVB formulations leads to improved flexibility and processability [, ]. Researchers have investigated the optimal processing conditions for plasticized PVB, examining its thermal properties and comparing it to plasticized PVC []. This research is crucial for determining suitable non-degradable processing conditions applicable to both polymers, potentially paving the way for efficient recycling methods.

Q3: Has Triethylene Glycol Bis(2-ethylhexanoate) been identified as a potential allergen?

A3: Yes, a study highlighted an instance where TEGB, present in a spectacle frame, was identified as a new contact allergen [, ]. This finding underscores the importance of considering potential allergenic responses when utilizing TEGB in products that come into direct contact with skin.

Q4: Beyond plasticizers, are there other applications for TEGB?

A4: Interestingly, research has explored the presence and potential impact of TEGB in geopolymers. Specifically, a study investigating the use of automotive glass waste (AGW) in geopolymers detected TEGB in both the AGW and the resulting geopolymer composites []. While the study primarily focused on AGW as an alternative aggregate, the presence of TEGB raises questions about its potential role and influence within the geopolymer matrix. Further investigation is needed to fully understand its implications in this context.

Q5: What analytical techniques are employed to study Triethylene Glycol Bis(2-ethylhexanoate)?

A5: Several analytical techniques have been used to characterize and study TEGB in various research contexts:

- Gas Chromatography/Mass Spectrometry (GC/MS): This technique was employed to identify and quantify TEGB in geopolymers containing automotive glass waste [].

- Fourier Transform Infrared Spectrometry (FTIR): FTIR analysis was utilized to confirm the formation of geopolymer bonds in the presence of TEGB []. Additionally, FTIR is commonly used for characterizing the structure of plasticized polymers.

- Solid-State Nuclear Magnetic Resonance (NMR): NMR techniques can be employed to investigate the chain dynamics and interactions of TEGB within polymer matrices, providing insights into its plasticizing effects [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.